molecular formula C25H22ClNO4 B14134212 2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1005168-14-8

2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B14134212
CAS No.: 1005168-14-8
M. Wt: 435.9 g/mol
InChI Key: YUGKDERICMXFTB-UHFFFAOYSA-N
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Description

2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring, a methanoisoindole core, and a propan-2-yl group

Preparation Methods

The synthesis of 2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chloro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the phenyl ring.

    Attachment of the propan-2-yl group: This step involves the formation of an ester linkage between the phenyl ring and the propan-2-yl group, often using reagents like acyl chlorides and alcohols under acidic conditions.

    Construction of the methanoisoindole core: This step may involve cyclization reactions, where the intermediate compounds are cyclized to form the methanoisoindole structure.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl ring or the methanoisoindole core.

Scientific Research Applications

2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers can use the compound to study its interactions with biological molecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: This compound lacks the methano bridge, resulting in different chemical and biological properties.

    2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-trione: This compound has an additional carbonyl group, which can affect its reactivity and interactions with biological targets.

These comparisons highlight the importance of specific structural features in determining the properties and applications of these compounds.

Properties

CAS No.

1005168-14-8

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

4-[5-chloro-2-[1-(4-methylphenyl)-1-oxopropan-2-yl]oxyphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C25H22ClNO4/c1-13-3-5-15(6-4-13)23(28)14(2)31-20-10-9-18(26)12-19(20)27-24(29)21-16-7-8-17(11-16)22(21)25(27)30/h3-10,12,14,16-17,21-22H,11H2,1-2H3

InChI Key

YUGKDERICMXFTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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